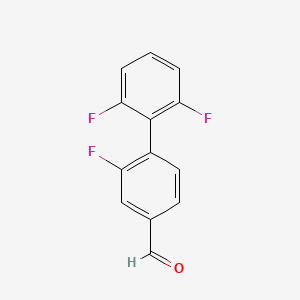

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is an organic compound characterized by the presence of fluorine atoms on its aromatic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atoms at the desired positions on the aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid.

Reduction: 4-(2,6-Difluorophenyl)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique fluorinated structure can facilitate the development of novel compounds with enhanced properties. For instance, it has been used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological activity through fluorination.

Research has indicated that 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde exhibits significant biological activity. It has been investigated for its potential as an antifungal agent, with studies showing that derivatives of this compound can inhibit cell growth in various fungal strains with IC50 values ranging from 48.9 μM to 57.7 μM .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceutical agents. For example, it has been implicated in the development of drugs targeting conditions such as ischemic heart disease and inflammation . The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability in drug candidates.

Case Study 1: Antifungal Activity

A study focused on the functionalization of chalcone scaffolds demonstrated that derivatives containing this compound exhibited potent antifungal properties against Candida albicans. The results indicated that modifications to the substituents on the phenyl ring significantly affected antifungal potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Inhibition of Carboxylesterases

Another research effort investigated the inhibition of mammalian carboxylesterases by fluorinated compounds including this compound. The study found that certain analogs showed promising inhibitory activity with Ki values as low as 3 nM, indicating potential therapeutic applications in managing diseases involving these enzymes .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The electron-withdrawing nature of fluorine can stabilize negative charges and enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one:

2,6-Difluorophenyl isocyanate: Used in the synthesis of polyurethanes and other polymers.

2,6-Difluorophenol: Undergoes oxidative polymerization to form poly(2,6-difluoro-1,4-phenylene oxide).

Uniqueness

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and multiple fluorine atoms. This combination of functional groups and substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Activité Biologique

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fluorine substitutions, which can enhance its reactivity and biological interactions compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism that may involve:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, often involving the activation of caspases and changes in mitochondrial membrane potential.

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it may induce significant morphological changes in cancer cells and trigger apoptotic markers such as phosphatidylserine externalization and DNA fragmentation .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Effects on Prostate Cancer Cells (PC-3) : A study evaluated the effects of this compound on PC-3 cells. The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through intrinsic pathways involving caspase activation. Notably, it did not significantly alter the cell cycle distribution or levels of key regulatory proteins like p21 and cyclin D1 .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that treatment with this compound led to increased levels of p53, a critical tumor suppressor protein associated with cellular stress responses. The study also noted an increase in reactive oxygen species (ROS), which are known to play a role in apoptosis .

The biochemical properties of this compound include:

- Stability : The compound exhibits stability under specific conditions but may degrade over time, affecting its long-term efficacy.

- Transport Mechanisms : It is suggested that the compound utilizes specific transporters for cellular uptake, which is crucial for its biological activity.

- Metabolic Pathways : The compound undergoes biotransformation through oxidation and reduction reactions, leading to various metabolites that may also exhibit biological activity .

Propriétés

IUPAC Name |

4-(2,6-difluorophenyl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXCZAXSVNIHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.